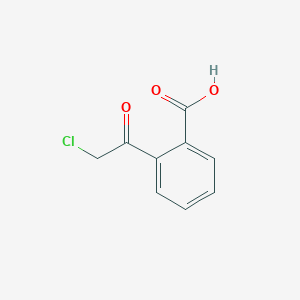

2-(Chloromethyl)-3,5-dimethylpyridine hydrochloride

Übersicht

Beschreibung

2-(Chloromethyl)-3,5-dimethylpyridine hydrochloride, also known as 2-CMPD, is a highly reactive organic compound that is widely used in a variety of scientific applications. It is a white crystalline solid that is soluble in water and organic solvents. 2-CMPD is an important reagent for the synthesis of various compounds, and it is also used in the production of pharmaceuticals, agrochemicals, and other organic materials.

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

2-(Chloromethyl)-3,5-dimethylpyridine hydrochloride has been studied for its utility in various chemical syntheses. For instance, Dai Gui (2004) demonstrated the synthesis of this compound from 2,3,5-trimethylpyridine with a 63.6% overall yield, highlighting its potential in complex chemical processes (Dai Gui, 2004). Similarly, Xia Liang (2007) synthesized 2-Chloromethyl-4-methoxy-3,5-dimethyl-pyridine using a POCl3/CH2Cl2/Et3N system, emphasizing its effectiveness under mild conditions (Xia Liang, 2007).

Applications in Complex Reactions

The compound is also instrumental in more complex reactions. S. Nogai and H. Schmidbaur (2004) studied its role in the dehydrogenative Ga-Ga coupling in gallium hydride complexes, revealing its utility in advanced organometallic chemistry (S. Nogai & H. Schmidbaur, 2004).

Pharmaceutical and Medicinal Chemistry

In pharmaceutical research, this compound is used as an intermediate. N. Venugopal et al. (2012) developed and validated a method for the quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride as a genotoxic impurity in pantoprazole, an active pharmaceutical ingredient (N. Venugopal et al., 2012).

Material Science and Engineering

In materials science, its derivatives have been explored for various applications. For example, research by M. Anderson and A. W. Johnson (1966) on the base-catalysed reaction of its derivatives demonstrates its versatility in creating new materials (M. Anderson & A. W. Johnson, 1966).

Safety and Hazards

Wirkmechanismus

- Mechlorethamine primarily targets DNA. As an alkylating agent , it attaches alkyl groups to DNA bases, leading to DNA fragmentation. Repair enzymes attempt to replace the alkylated bases, but this process prevents DNA synthesis and RNA transcription from the affected DNA .

- Additionally, mechlorethamine forms cross-links (bonds between atoms in the DNA), preventing DNA separation for synthesis or transcription. It can also induce mispairing of nucleotides, resulting in mutations .

Target of Action

Biochemische Analyse

Cellular Effects

It has been used as a spacer cation additive in the development of perovskite solar cells, where it was found to facilitate the crystallization of perovskite and stitch the grain boundaries, improving the device’s photoelectric conversion efficiency and mechanical stability .

Molecular Mechanism

As an alkylating agent, it may interact with biomolecules through the addition of an alkyl group

Eigenschaften

IUPAC Name |

2-(chloromethyl)-3,5-dimethylpyridine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClN.ClH/c1-6-3-7(2)8(4-9)10-5-6;/h3,5H,4H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTCKCIHKYBTWLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N=C1)CCl)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40611856 | |

| Record name | 2-(Chloromethyl)-3,5-dimethylpyridine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40611856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

73590-93-9 | |

| Record name | 2-(Chloromethyl)-3,5-dimethylpyridine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40611856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Tert-butyl 1,4-dioxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B139101.png)